molecular formula C14H24O7 B610252 propargyl-PEG5-Acid CAS No. 1245823-51-1

propargyl-PEG5-Acid

Cat. No.: B610252
CAS No.: 1245823-51-1
M. Wt: 304.34
InChI Key: GWIACWQVTBMVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of this compound involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The propargyl group can then be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C14H24O7 . It has a molecular weight of 304.3 g/mol .


Chemical Reactions Analysis

The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 304.34 and a molecular formula of C14H24O7 . It is colorless to light yellow .

Scientific Research Applications

  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) : Novel propargyl-ended heterobifunctional PEG derivatives have been synthesized for potential use in the development of PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

  • Amphiphilic PEG–Lipid Telechelics : Synthesis of novel PEG–lipid telechelics incorporating natural fatty acids functionalized with a propargyl group. These telechelics self-assemble into nanoparticles, potentially serving as drug carriers (Arshad, Saied, & Ullah, 2014).

  • Polymer-Supported Cobalt Complex for Catch and Release : A cobalt-phosphine complex on PS-PEG beads reacts with a propargyl carbamate tag for immobilizing molecules in water, compatible with biochemical experiments (Egami et al., 2011).

  • Clickable Polylactides Synthesis : Propargylated and PEGylated α-hydroxy acids are synthesized for the preparation of “clickable” polylactides, with applications in efficient and cost-effective polymer production (Zhang, Ren, & Baker, 2014).

  • pH Responsive Synthetic Polypeptides : pH responsive polypeptides have been developed, with potential use in systemic drug and gene delivery, by modifying poly(γ-propargyl L-glutamate) (PPLG) homopolymers and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers (Engler et al., 2011).

  • Modification of PEG-b-PCL Block Copolymer : Propargylic acid precursor is used to enhance the melting temperature of PEG-b-PCL block copolymer, improving its thermal properties (Yin et al., 2015).

  • Targeted Drug Delivery to Liver Cancer Cells : A study on dendrimer-based carriers modified with lactobionic acid (LA) and PEG for targeted liver cancer therapy (Fu et al., 2014).

  • Gene Therapy in Propionic Acidemia : Research on gene therapy approaches to propionic acidemia using adenovirus vectors modified with polyethylene glycol (Hofherr et al., 2008/2009).

  • Polyethylene Glycol and G-quadruplex Structure : Study on how PEG alters the conformation of human telomeric quadruplex, a nucleic acid structure (Buscaglia et al., 2013).

  • Gene Delivery to Tumours Based on the EPR Effect : Development of a multifunctional envelope-type nano device (MEND) for non-viral gene delivery using PEGylation (Hatakeyama, Akita, & Harashima, 2011).

Mechanism of Action

Target of Action

Propargyl-PEG5-Acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of this compound are azide-bearing compounds or biomolecules . The compound can also be used to synthesize ADC inhibitors of Galectin-3 .

Mode of Action

The terminal carboxylic acid of this compound can react with primary and secondary amine groups in the presence of amide coupling reagents (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the copper-catalyzed azide-alkyne Click Chemistry , a type of cycloaddition reaction that is widely used in bioconjugation, material science, and drug discovery.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the compound to be used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne Click Chemistry . Additionally, the presence of primary and secondary amine groups is necessary for the reaction of the terminal carboxylic acid . The compound’s solubility in aqueous media suggests that it may be more effective in such environments.

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG5-Acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds and triazole linkages. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . Additionally, the propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-bearing compounds, resulting in a stable triazole linkage . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of conjugates and linkers in biochemical assays and drug delivery systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable conjugates with biomolecules, this compound can modulate cell function and signaling pathways. For example, it can be used to synthesize antibody-drug conjugates (ADCs) that target specific cell surface receptors, leading to altered gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The terminal carboxylic acid can form stable amide bonds with primary amine groups, while the propargyl group can undergo CuAAc with azide-bearing compounds . These interactions result in the formation of stable conjugates and linkers, which can modulate enzyme activity and gene expression. For instance, this compound can be used to synthesize ADC inhibitors of Galectin-3, a protein involved in cell adhesion and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as light and temperature . Long-term studies have shown that this compound can maintain its activity and function over extended periods, although some degradation may occur . These temporal effects can influence the outcomes of in vitro and in vivo experiments, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can form stable conjugates with metabolic enzymes, modulating their activity and function . Additionally, this compound can affect the levels of metabolites by influencing enzyme activity and metabolic pathways . These interactions highlight the importance of this compound in regulating cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases the solubility of this compound in aqueous media, facilitating its transport and distribution . Additionally, the compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells and tissues . These interactions are crucial for the proper function and activity of this compound in biochemical assays and drug delivery systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm or nucleus, where it can interact with specific biomolecules and modulate cellular processes . These localization patterns are essential for the proper function and activity of this compound in biochemical reactions and cellular assays.

Properties

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIACWQVTBMVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-51-1
Record name 4,7,10,13,16-pentaoxanonadec-18-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.